5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride
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Overview
Description
5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound features a benzopyran ring fused to a piperidine ring, with a fluorine atom at the 5-position and a hydrochloride salt form. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride typically involves multiple steps:
Formation of the Benzopyran Ring: The initial step often involves the synthesis of the benzopyran core. This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose.
Spirocyclization: The spirocyclic structure is formed by reacting the fluorinated benzopyran with a piperidine derivative. This step may involve nucleophilic substitution or cycloaddition reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzopyran ring, potentially converting it to a dihydrobenzopyran derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Various substituted benzopyran-piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its spirocyclic structure may confer unique binding properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its derivatives could serve as leads for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may find applications in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom and spirocyclic structure likely play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine]: The non-hydrochloride form of the compound.
2,4-Dihydrospiro[1-benzopyran-3,4’-piperidine]: Lacks the fluorine atom.
5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-morpholine]: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The spirocyclic structure also contributes to its distinctiveness, potentially enhancing its stability and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
5-fluorospiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-2-1-3-12-10(11)8-13(9-16-12)4-6-15-7-5-13;/h1-3,15H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPJMTDDDHVGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C=CC=C3F)OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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